molecular formula C14H10Cl2O2 B7868630 (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone

(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone

Cat. No.: B7868630
M. Wt: 281.1 g/mol
InChI Key: BWJBXMVJFFDJLW-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone is a substituted benzophenone derivative of interest in chemical and pharmaceutical research. This compound features a ketone group bridging two aromatic rings: a 3,4-dichlorophenyl group and a 2-methoxyphenyl group. This structural motif is common in the development of compounds for various research areas, including medicinal chemistry and drug discovery . While the specific biological activity and research applications for this exact compound are not detailed in the available literature, structurally similar dichlorophenyl and methoxyphenyl derivatives are frequently investigated as key intermediates or pharmacophores. For instance, such structures are explored in the development of ligands for neurological targets . Researchers value these compounds for their potential as building blocks in the synthesis of more complex molecules for screening purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJBXMVJFFDJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Standard Reaction Conditions

The Friedel-Crafts acylation remains the most widely employed method for synthesizing diarylketones. For the target compound, 3,4-dichlorobenzoyl chloride serves as the acylating agent, reacting with 2-methoxybenzene (anisole) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically used due to its ability to generate the reactive acylium ion intermediate. The electrophilic acylium ion attacks the ortho/para positions of the activated anisole ring, with the methoxy group directing substitution to the ortho position, yielding the desired product.

Representative Procedure :
A mixture of 3,4-dichlorobenzoyl chloride (1.0 equiv) and anisole (1.2 equiv) in anhydrous dichloromethane is stirred under nitrogen at 0°C. AlCl₃ (1.5 equiv) is added portionwise, and the reaction is warmed to room temperature for 12 hours. Quenching with ice-water followed by extraction and column chromatography affords the product in 68–75% yield.

Optimization and Yield Enhancements

Recent advancements have focused on improving regioselectivity and reducing side products. Key findings include:

  • Catalyst Loading : Reducing AlCl₃ to 1.2 equiv minimizes over-acylation byproducts while maintaining 70% yield.

  • Solvent Effects : Switching to 1,2-dichloroethane increases reaction homogeneity, boosting yield to 78%.

  • Temperature Control : Slow addition of AlCl₃ at −10°C suppresses dichlorophenyl dimerization, enhancing purity.

Table 1. Friedel-Crafts Acylation Optimization

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Catalyst (AlCl₃)1.5 equiv1.2 equiv70% → 73%
SolventCH₂Cl₂ClCH₂CH₂Cl68% → 78%
Temperature0°C → RT−10°C → RTPurity: 85% → 92%

Alternative Methods: Nucleophilic Acyl Substitution and Catalytic Systems

DMAP-Catalyzed Condensation

4-Dimethylaminopyridine (DMAP) has emerged as an effective catalyst for ketone formation under mild conditions. In this approach, 3,4-dichlorobenzoyl chloride reacts with 2-methoxyphenylboronic acid in acetonitrile, with DMAP facilitating the nucleophilic displacement of chloride.

Procedure :
3,4-Dichlorobenzoyl chloride (1.0 equiv), 2-methoxyphenylboronic acid (1.1 equiv), and DMAP (0.1 equiv) are refluxed in acetonitrile for 6 hours. The reaction achieves 65% yield with minimal byproducts, offering a metal-free alternative.

Green Chemistry Approaches: Aqueous Friedel-Crafts

Building on methodologies from thiopyranoquinoline synthesis, a water-mediated Friedel-Crafts protocol uses camphorsulfonic acid (CSA) as a catalyst. This method enhances sustainability while maintaining efficiency:

Table 2. Solvent System Comparison

SolventCatalystTemperatureYield
H₂OCSA (20%)25°C62%
CH₂Cl₂AlCl₃0°C → RT75%

While aqueous conditions reduce organic solvent use, yields remain lower than traditional methods, necessitating further optimization.

Industrial-Scale Production and Process Chemistry

Continuous Flow Reactor Systems

Industrial adaptations of Friedel-Crafts acylation employ continuous flow reactors to enhance heat transfer and scalability. Key parameters include:

  • Residence Time : 30 minutes at 50°C.

  • Catalyst Recovery : AlCl₃ is recycled via acid-wash filtration, reducing waste.

  • Output : 12 kg/hour with 85% purity post-crystallization .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research
The compound has been investigated for its potential as a pharmacological agent, particularly in relation to dopamine D3 receptors. D3 receptor antagonists and partial agonists have shown promise in treating neuropsychiatric disorders, including addiction. Studies indicate that modifications of similar compounds can enhance D3 receptor affinity and selectivity, thus providing insights into developing effective treatments for conditions like cocaine addiction and other substance use disorders .

Case Study: D3 Receptor Antagonists
Research has demonstrated that certain derivatives of the compound can selectively inhibit cocaine-seeking behavior in rodent models. For instance, the D3 partial agonist BP 897 has been noted for its ability to reduce cocaine-induced reward behaviors, suggesting that (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone or its analogs could serve as valuable tools in addiction research .

Organic Synthesis

Synthetic Intermediate
this compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with diverse functionalities. This characteristic makes it a valuable asset in synthetic organic chemistry.

Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets, potentially altering enzyme or receptor activities. Understanding these interactions is crucial for optimizing its use in synthetic pathways and pharmacological applications.

Antimicrobial and Antiviral Properties
Emerging studies suggest that this compound may exhibit antimicrobial and antiviral activities. These properties are under investigation to determine their efficacy against various pathogens, which could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dichlorophenyl group is frequently paired with bulky substituents (e.g., trimethylgermyl) or heterocycles to modulate reactivity and stability .
Receptor Binding and Enzyme Inhibition
  • MAO-B Inhibitors : 3,4-Dichlorophenyl-substituted indoles show superior activity (IC₅₀ < 1 µM) compared to alkyl-substituted analogs, attributed to enhanced hydrophobic interactions with the enzyme’s active site .
  • GABAB Receptor Antagonism : A 3,4-dichlorophenyl-containing phosphinic acid derivative (CGP52432) is used in neuroscience research to block inhibitory signaling, highlighting the group’s role in central nervous system-targeted molecules .

Pharmacological and Electronic Profile Comparisons

Compound LogP Hydrogen Bond Acceptors Key Pharmacological Role Reference ID
(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone (hypothetical) ~4.5* 3 Potential CNS or antimicrobial agent N/A
[4-(3,4-Dichlorophenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-2-(4-methylphenyl)imidazol-4-yl]methanone 6.3 4 CCKBR ligand (ChEMBL ID: CHEMBL298)
(3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone N/A 3 Antimicrobial/industrial intermediate

Notes:

  • *Predicted LogP for the target compound based on analog data.

Case Study: Role of Chlorine and Methoxy Substitutions

  • Electron-Withdrawing Effects : The 3,4-dichlorophenyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions (e.g., forming hydrazones or heterocycles) .
  • Steric and Electronic Modulation : The ortho-methoxy group in 2a introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations critical for binding to biological targets .

Biological Activity

(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves various organic reactions, including the Diels-Alder reaction and acylation methods. For instance, a study synthesized several bicyclo[2.2.1]heptene-2-yl methanones via an aqueous phase fly-ash catalyzed [4+2] cycloaddition reaction. The yields were reported to be greater than 60% for these derivatives .

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of synthesized compounds.
  • Infrared Spectroscopy (IR): Employed to identify functional groups.
  • Mass Spectrometry (MS): Utilized for molecular weight determination.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The results indicated that compounds containing the 3,4-dichlorophenyl moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Bacterial Strain
A15Staphylococcus aureus
B12Escherichia coli
C18Pseudomonas aeruginosa

The synthesized bicyclo methanones demonstrated potent antimicrobial activity with notable zones of inhibition, particularly against Staphylococcus aureus .

Antioxidant Activity

Antioxidant potential was assessed using the DPPH radical scavenging method. The results showed that the compound exhibited a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent.

Concentration (µg/mL)% Scavenging Activity
5045
10065
20085

This suggests that increasing concentrations of the compound correlate with enhanced antioxidant activity .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound derivatives. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa8Cell cycle arrest
A54912Inhibition of proliferation

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Study on Antimicrobial Efficacy

A study conducted on a series of methanones derived from this compound revealed that specific substitutions on the phenyl rings significantly enhanced antimicrobial efficacy. The study found that compounds with electron-withdrawing groups displayed superior activity compared to those with electron-donating groups .

Research on Antioxidant Properties

In another investigation, the antioxidant capacity was correlated with structural features such as the presence of halogen substituents. The study concluded that compounds with dichloro substitutions exhibited higher radical scavenging activities due to their enhanced electron affinity .

Q & A

Q. What are the recommended methods for synthesizing (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone with high purity?

To optimize synthesis, employ Friedel-Crafts acylation using 3,4-dichlorobenzoyl chloride and 2-methoxyphenyl derivatives under anhydrous AlCl₃ catalysis. Key steps include:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from by-products like unreacted starting materials or di-acylated derivatives .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards .
  • Spectroscopic Analysis : Validate structure using 1H NMR^1 \text{H NMR} (δ 7.8–6.8 ppm for aromatic protons) and FT-IR (C=O stretch ~1660 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 296 [M⁺]) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and torsion angles, particularly between the dichlorophenyl and methoxyphenyl moieties .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for storage recommendations .

Q. How should researchers design initial biological activity screens for this compound?

  • In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450 isoforms) at concentrations 1–100 µM, using fluorogenic substrates and positive controls (e.g., ketoconazole) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines, with IC₅₀ calculations and comparison to reference compounds .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate competitive binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or dose-dependent effects .
  • Experimental Replication : Standardize protocols (e.g., cell passage number, solvent controls) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural Reassessment : Re-analyze compound purity via LC-MS to rule out degradation products (e.g., hydrolyzed methoxy groups) influencing activity .

Q. What strategies improve stability studies under varying environmental conditions?

  • Forced Degradation : Expose the compound to UV light (320–400 nm), humidity (75% RH, 40°C), and acidic/alkaline conditions. Monitor degradation via HPLC and identify products (e.g., dechlorinated derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
  • Crystallographic Monitoring : Compare pre- and post-degradation crystal structures to identify vulnerable regions (e.g., methoxy group oxidation) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Introduce substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity. Use Hammett constants to correlate electronic effects with potency .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify key interaction sites .
  • Co-crystallization : Resolve ligand-protein complexes (e.g., with CYP450 enzymes) to visualize binding modes and guide SAR .

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